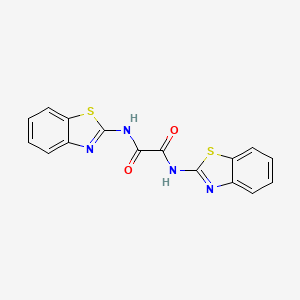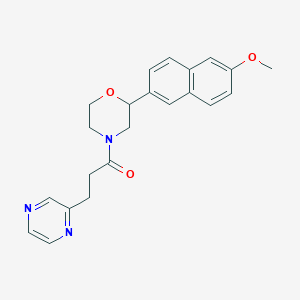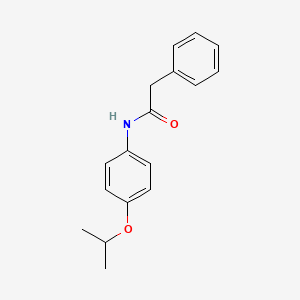![molecular formula C21H17BrN2O3 B5401413 4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5401413.png)
4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential therapeutic applications in the field of cancer research.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of specific molecular pathways involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 activity by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. The compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. This suggests that the compound may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its potent anticancer activity against various types of cancer cells. The compound has been shown to exhibit activity against cancer cells that are resistant to conventional chemotherapy drugs, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using the compound in lab experiments is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide. One direction is the development of new synthetic methods for the compound that can increase the yield of the synthesis process. Another direction is the study of the compound's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anticancer activity, which can aid in the development of new cancer therapies.
Synthesemethoden
The synthesis of 4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the reaction of 4-bromo-2-nitroaniline with furfurylamine in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain the final compound. The yield of the synthesis process is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-17-10-8-16(9-11-17)20(25)24-19(13-15-5-2-1-3-6-15)21(26)23-14-18-7-4-12-27-18/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWIUUUKXQATBP-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)
![(3aS*,6aR*)-5-(3-fluoro-2-methoxybenzoyl)-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401358.png)

![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
![6-(2-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5401398.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401418.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5401421.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5401423.png)

![ethyl 2-(2-furylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401434.png)

